methyl 5-({[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate
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Description
Methyl 5-({[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.10487624 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be various enzymes and receptors in the biological system . Triazole compounds, which are part of the structure of this compound, are known to bind readily with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, some triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound affects several biochemical pathways. It has been observed to inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . These pathways are crucial in the development and progression of various neurodegenerative diseases .
Pharmacokinetics
The bioavailability of such compounds is generally influenced by their chemical structure and the presence of functional groups that can interact with biological systems .
Result of Action
The result of the compound’s action is a reduction in inflammation and protection of neurons. Specifically, it reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This leads to promising neuroprotective activity .
Biological Activity
Methyl 5-({[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate is a synthetic compound belonging to the class of imidazo[2,1-c][1,2,4]triazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into its biological activity based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An imidazo[2,1-c][1,2,4]triazole core
- A methoxyphenyl group
- A sulfanyl group
- A furan-2-carboxylate moiety
Its molecular formula is C18H19N5O3S, with a molecular weight of approximately 385.44 g/mol.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazo[2,1-c][1,2,4]triazole Core : This is achieved through cyclization reactions involving hydrazines and appropriate aldehydes.
- Introduction of the Methoxyphenyl Group : This can be accomplished via electrophilic aromatic substitution.
- Attachment of the Sulfanyl Group : Nucleophilic substitution reactions using thiols and alkyl halides are employed for this step.
- Final Modification : The furan-2-carboxylate moiety is introduced in the last stages of synthesis to yield the final product.
Anti-inflammatory Activity
Recent studies have indicated that imidazo[2,1-c][1,2,4]triazole derivatives exhibit significant anti-inflammatory properties. For instance:
- Inhibition of COX Enzymes : Compounds within this class have shown IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM . The inhibition of these enzymes suggests potential use in treating inflammatory conditions.
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Proliferation Inhibition : Studies have demonstrated that similar compounds can induce cell cycle arrest and apoptosis in various cancer cell lines . The mechanism often involves the disruption of critical protein interactions essential for cancer cell survival.
Antimicrobial Properties
The antimicrobial activity of related triazole derivatives has been documented:
- Broad Spectrum Activity : Several compounds in this category have shown effectiveness against a range of bacterial strains and fungi . This activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Studies
A few notable studies that highlight the biological activity of imidazo[2,1-c][1,2,4]triazole derivatives include:
Properties
IUPAC Name |
methyl 5-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-24-13-5-3-12(4-6-13)21-9-10-22-17(21)19-20-18(22)27-11-14-7-8-15(26-14)16(23)25-2/h3-8H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQMTZFCBLAVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=C(O4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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